molecular formula C19H16N6O B11064959 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide

3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide

Cat. No.: B11064959
M. Wt: 344.4 g/mol
InChI Key: FSYGUYVFXAEFKY-UHFFFAOYSA-N
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Description

3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazine derivatives. This compound features a unique structure combining an indole moiety, a phenyl group, and a pyrazine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group is often introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

    Attachment of the Carbohydrazide Group: The carbohydrazide group is typically introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the pyrazine ring or the carbohydrazide group, resulting in the formation of reduced pyrazine or hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions of the compound, especially on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrazine or hydrazine derivatives.

    Substitution: Various substituted indole, phenyl, or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The indole moiety is known for its presence in many biologically active compounds, and the pyrazine ring adds to its versatility. Researchers investigate its interactions with biological targets, including enzymes and receptors.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. The combination of indole and pyrazine structures is of particular interest for developing new drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrazine ring can enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(1H-indol-3-yl)-6-methylpyrazine-2-carbohydrazide
  • 3-amino-5-(1H-indol-3-yl)-6-ethylpyrazine-2-carbohydrazide
  • 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide stands out due to its specific combination of functional groups. The presence of both an indole and a phenyl group attached to the pyrazine ring provides unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

3-amino-5-(1H-indol-3-yl)-6-phenylpyrazine-2-carbohydrazide

InChI

InChI=1S/C19H16N6O/c20-18-17(19(26)25-21)23-15(11-6-2-1-3-7-11)16(24-18)13-10-22-14-9-5-4-8-12(13)14/h1-10,22H,21H2,(H2,20,24)(H,25,26)

InChI Key

FSYGUYVFXAEFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)NN)N)C3=CNC4=CC=CC=C43

Origin of Product

United States

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